7-Bromoimidazo[1,2-a]pyridin-3-amine
Description
7-Bromoimidazo[1,2-a]pyridin-3-amine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle renowned for its broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The compound features a bromine atom at the 7-position of the pyridine ring and an amine group at the 3-position of the imidazole ring (Figure 1). Its synthesis typically involves regioselective bromination of precursor imidazo[1,2-a]pyridines followed by functionalization at the 3-position . Commercial availability is confirmed by suppliers such as CymitQuimica (Ref: 10-F639494) and Aaron Chemicals (CAS#: 2913244-08-1), with purity ≥95% .
The compound’s utility stems from its role as a versatile intermediate in drug discovery. For instance, Schiff base derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (a close analog) exhibit potent antibacterial activity against Gram-negative Proteus strains , while brominated analogs are explored as tau protein tracers in Alzheimer’s disease .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUNLBBDEJGVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of α-bromoketones with 2-aminopyridine. The process can be carried out under different reaction conditions to yield the desired product. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by subsequent bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and iodine (I2) are frequently used.
Cyclization Reactions: Catalysts such as copper (Cu) and solvents like toluene and ethyl acetate are employed
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival .
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substituents
Substitution at the 7-position significantly influences bioactivity and physicochemical properties. Key comparisons include:
Key Insight : Bromine at C-7 enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) and metabolic stability compared to smaller halogens like chlorine .
Role of Substituents at C-3
The 3-position amine group is critical for molecular interactions. Modifications here alter potency and selectivity:
Key Insight: Arylaminomethyl groups at C-3 (e.g., N-phenyl with SO₂Me) enhance COX-2 selectivity by forming hydrogen bonds with Tyr385 and Ser530 residues .
Impact of Substituents on Adjacent Positions
Substitutions at C-6 and C-8 modulate activity synergistically with C-7 bromine:
Key Insight : Methyl groups at C-8 improve COX-2 selectivity by sterically blocking COX-1 binding, while C-6 methylation disrupts anti-parasitic activity .
Tables and Figures :
- Figure 1 : Structure of this compound.
- Table 1 : Comparison of halogenated analogs.
- Table 2 : C-3 substituent effects.
- Table 3 : Adjacent position substitutions.
Biological Activity
7-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C7H6BrN3
- Molecular Weight : Approximately 232.05 g/mol
The presence of the bromine atom at the 7-position contributes to its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities including:
- Antimicrobial Activity : The compound has been studied for its potential to inhibit various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) .
- Antiviral Properties : It shows promise in inhibiting viral infections, although specific viral targets require further investigation .
- Anticancer Effects : Research indicates that this compound can interfere with cancer cell proliferation by modulating key cellular pathways .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with enzymes critical for the survival of pathogens. For instance, it inhibits enzymes essential for Mtb growth, demonstrating potential as an antituberculosis agent .
- Receptor Modulation : It binds to specific receptors, influencing various cellular processes that can lead to therapeutic effects .
Antituberculosis Activity
A study conducted by Abrahams et al. highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Mtb. The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 0.03 µM in some assays, indicating potent activity against drug-resistant strains .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 0.03 - 5.0 | Mycobacterium tuberculosis |
| Other Imidazo Compounds | 0.5 - 10 | Various |
Anticancer Studies
Research has shown that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells. For example, studies demonstrated that treatment with this compound resulted in significant cell death in human cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
